molecular formula C8H12ClNO4 B14589647 Perchloric acid--2,4,6-trimethylpyridine (1/1) CAS No. 61244-34-6

Perchloric acid--2,4,6-trimethylpyridine (1/1)

Cat. No.: B14589647
CAS No.: 61244-34-6
M. Wt: 221.64 g/mol
InChI Key: MKVHXUHDKRVIAQ-UHFFFAOYSA-N
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Description

Perchloric acid–2,4,6-trimethylpyridine (1/1) is a compound formed by the combination of perchloric acid and 2,4,6-trimethylpyridine in a 1:1 molar ratioIt consists of a pyridine ring substituted with three methyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trimethylpyridine can be synthesized through several methods. One common method involves the Hantzsch dihydropyridine synthesis, which uses ethyl acetoacetate, acetaldehyde, and ammonia in a 2:1:1 ratio . Another method involves the isolation of 2,4,6-trimethylpyridine from Dippel’s oil .

Industrial Production Methods

Industrial production of 2,4,6-trimethylpyridine typically involves the catalytic dehydrogenation of 2,4,6-trimethylpiperidine. This process is carried out under high temperature and pressure conditions in the presence of a suitable catalyst .

Mechanism of Action

The mechanism of action of 2,4,6-trimethylpyridine involves its ability to act as a base and nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Properties

CAS No.

61244-34-6

Molecular Formula

C8H12ClNO4

Molecular Weight

221.64 g/mol

IUPAC Name

perchloric acid;2,4,6-trimethylpyridine

InChI

InChI=1S/C8H11N.ClHO4/c1-6-4-7(2)9-8(3)5-6;2-1(3,4)5/h4-5H,1-3H3;(H,2,3,4,5)

InChI Key

MKVHXUHDKRVIAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C)C.OCl(=O)(=O)=O

Origin of Product

United States

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